molecular formula C15H18O9 B12322170 Methyl 3,4,5-trihydroxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate

Methyl 3,4,5-trihydroxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate

Cat. No.: B12322170
M. Wt: 342.30 g/mol
InChI Key: LDORTLMDVQBDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl salicylate beta-D-O-glucuronide methyl ester typically involves the esterification of methyl salicylate with beta-D-glucuronic acid . The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of methyl salicylate beta-D-O-glucuronide methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk .

Mechanism of Action

The mechanism of action of methyl salicylate beta-D-O-glucuronide methyl ester involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to enzymes and proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

methyl 3,4,5-trihydroxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O9/c1-21-13(19)7-5-3-4-6-8(7)23-15-11(18)9(16)10(17)12(24-15)14(20)22-2/h3-6,9-12,15-18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDORTLMDVQBDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=CC=CC=C2C(=O)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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